molecular formula C13H8BrN B3048602 2-Bromophenanthridine CAS No. 17613-37-5

2-Bromophenanthridine

Cat. No.: B3048602
CAS No.: 17613-37-5
M. Wt: 258.11 g/mol
InChI Key: GLJMNHXRCJKURC-UHFFFAOYSA-N
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Description

2-Bromophenanthridine is a brominated derivative of phenanthridine, a heterocyclic aromatic compound It is characterized by the presence of a bromine atom at the second position of the phenanthridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromophenanthridine can be synthesized through several methods. One common approach involves the bromination of phenanthridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenanthridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 2-Aminophenanthridine, 2-Thiophenanthridine.

    Oxidation: Phenanthridinone.

    Reduction: Phenanthridine.

Scientific Research Applications

2-Bromophenanthridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: It is used in the study of DNA intercalation and as a probe for investigating nucleic acid structures.

    Medicine: The compound exhibits potential anticancer and antimicrobial activities, making it a candidate for drug development.

    Industry: It is utilized in the production of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Bromophenanthridine involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the nucleic acid and inhibiting the replication and transcription processes. This intercalation is facilitated by the planar structure of the phenanthridine ring system, which allows it to insert between base pairs of the DNA helix .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of brominated heterocycles and in studies involving halogenated aromatic compounds .

Properties

IUPAC Name

2-bromophenanthridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-10-5-6-13-12(7-10)11-4-2-1-3-9(11)8-15-13/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJMNHXRCJKURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296967
Record name 2-bromophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17613-37-5
Record name MLS002706483
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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